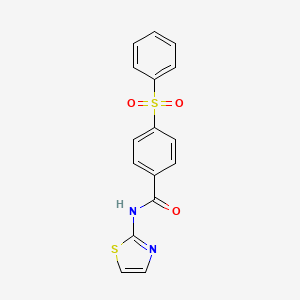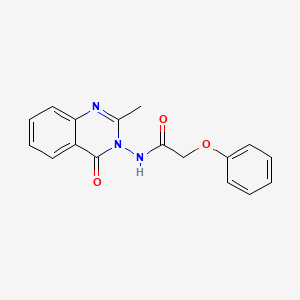![molecular formula C19H22FN3O2 B5619669 4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5619669.png)
4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound falls within the realm of organic chemistry, where fluorophenyl groups, cyclopropyl moieties, pyrazol linkages, and oxazepane rings play crucial roles in determining the physical, chemical, and biological properties of molecules. Such compounds are often synthesized for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related structures typically involves multi-step reactions, starting from basic aromatic compounds or cyclopropanes, incorporating fluorophenyl groups, and building the heterocyclic oxazepane ring through cycloaddition or ring-expansion reactions. An example includes the synthesis of complex thiazoles and pyrazoles, demonstrating the intricacy and precision required in constructing such molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
Molecular structure determination often employs X-ray crystallography, providing insights into the arrangement of atoms within the molecule and their spatial orientation. Studies such as those on related pyrazole and thiazole derivatives reveal complex molecular geometries and isostructural characteristics, showcasing the diversity in molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-5-3-15(4-6-16)19(7-8-19)18(24)22-10-2-12-25-17(13-22)14-23-11-1-9-21-23/h1,3-6,9,11,17H,2,7-8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGUWODZTZHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)
![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)



![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)

![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5619674.png)
![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
![3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5619693.png)